(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a complex organic compound featuring a thiazole ring, an azepane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with o-toluidine, the thiazole ring is formed through a cyclization reaction with carbon disulfide and an appropriate halogenating agent.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often involving azepane and a suitable leaving group.
Final Assembly: The final compound is assembled through condensation reactions, where the thiazole and azepane intermediates are coupled under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for amino group substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biological Probes: Used in studying biological pathways.
Medicine:
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
Dye Synthesis: Used in the production of dyes and pigments.
Polymer Additives: Enhances the properties of certain polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring and amino groups are crucial for these interactions, facilitating binding through hydrogen bonds and van der Waals forces.
Comparison with Similar Compounds
- (4-Amino-2-thioxo-3-phenyl-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
- (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone
Comparison:
- Structural Differences: Variations in the substituents on the thiazole ring (e.g., phenyl vs. o-tolyl) can significantly alter the compound’s reactivity and binding properties.
- Unique Features: The o-tolyl group in (4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone provides unique steric and electronic effects, potentially enhancing its biological activity compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Biological Activity
(4-Amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound has the molecular formula C17H21N3OS and a molecular weight of 347.5 g/mol. It features a thiazole ring fused with an azepane moiety, which contributes to its unique biological activity profile. The presence of an amino group and a thioxo group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of thiazole derivatives, including the compound .
In Vitro Studies
- Cell Line Testing : The compound exhibited broad-spectrum antitumor activity against various cancer cell lines, including:
- Mechanism of Action : The compound was found to inhibit tubulin polymerization, which is crucial for cell division. The IC50 values for tubulin polymerization inhibition were reported as follows:
Case Studies
A study conducted on a series of thiazole derivatives revealed that modifications in substituents significantly affect their anticancer efficacy:
- Electron-Withdrawing Groups : Enhanced activity against cancer cell lines.
- Electron-Donating Groups : Reduced anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial effects. A related study on aminomethyl derivatives indicated that certain thiazole compounds exhibited significant antimicrobial and antioxidant activities . Although specific data on this compound's antimicrobial properties were not detailed, its structural similarities suggest potential in this area.
Computational Studies
Computational docking studies have provided insights into the binding interactions of the compound with biological targets:
- Binding Affinity : Molecular docking simulations indicated favorable interactions with the colchicine binding site on tubulin, supporting its role as an inhibitor of tubulin polymerization .
Summary of Biological Activities
Properties
IUPAC Name |
[4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-12-8-4-5-9-13(12)20-15(18)14(23-17(20)22)16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWDHFZDOZUYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.